molecular formula C19H24N4O3 B11692809 5-(4-methylpiperazin-1-yl)-2-nitro-N-(2-phenoxyethyl)aniline

5-(4-methylpiperazin-1-yl)-2-nitro-N-(2-phenoxyethyl)aniline

Katalognummer: B11692809
Molekulargewicht: 356.4 g/mol
InChI-Schlüssel: MBZZBPVCAINQRT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-methylpiperazin-1-yl)-2-nitro-N-(2-phenoxyethyl)aniline is a complex organic compound that features a piperazine ring, a nitro group, and a phenoxyethyl group attached to an aniline core

Vorbereitungsmethoden

The synthesis of 5-(4-methylpiperazin-1-yl)-2-nitro-N-(2-phenoxyethyl)aniline typically involves multiple steps. One common synthetic route starts with the nitration of aniline derivatives to introduce the nitro group. This is followed by the substitution of the aniline hydrogen with a phenoxyethyl group through nucleophilic substitution reactions. Finally, the piperazine ring is introduced via a nucleophilic substitution reaction with 4-methylpiperazine under controlled conditions.

Industrial production methods often involve optimizing these steps to increase yield and purity. This may include the use of catalysts, specific solvents, and temperature control to ensure the reactions proceed efficiently.

Analyse Chemischer Reaktionen

5-(4-methylpiperazin-1-yl)-2-nitro-N-(2-phenoxyethyl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenoxyethyl group can be substituted with other nucleophiles under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reagents such as tin(II) chloride in hydrochloric acid.

Common reagents used in these reactions include hydrogen gas, tin(II) chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

5-(4-methylpiperazin-1-yl)-2-nitro-N-(2-phenoxyethyl)aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including its interaction with various biological targets.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical compound, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-(4-methylpiperazin-1-yl)-2-nitro-N-(2-phenoxyethyl)aniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The piperazine ring and phenoxyethyl group contribute to the compound’s ability to bind to specific receptors or enzymes, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 5-(4-methylpiperazin-1-yl)-2-nitro-N-(2-phenoxyethyl)aniline include other aniline derivatives with different substituents. For example, N-phenylacetamide sulphonamides exhibit similar structural features and biological activities

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows it to undergo a variety of chemical reactions and interact with biological targets, making it a valuable compound for further study and application.

Eigenschaften

Molekularformel

C19H24N4O3

Molekulargewicht

356.4 g/mol

IUPAC-Name

5-(4-methylpiperazin-1-yl)-2-nitro-N-(2-phenoxyethyl)aniline

InChI

InChI=1S/C19H24N4O3/c1-21-10-12-22(13-11-21)16-7-8-19(23(24)25)18(15-16)20-9-14-26-17-5-3-2-4-6-17/h2-8,15,20H,9-14H2,1H3

InChI-Schlüssel

MBZZBPVCAINQRT-UHFFFAOYSA-N

Kanonische SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])NCCOC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.